3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide
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Overview
Description
3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
- Benzothiazole and azetidinone derivatives, including compounds similar to the specified chemical, have been explored for their antimicrobial properties. Studies have shown moderate to good inhibition against various bacterial and fungal strains (Gilani et al., 2016).
Anti-Inflammatory and Analgesic Agents
- Derivatives of benzodifuranyl and azetidinone, related to the specified compound, have been investigated as potential anti-inflammatory and analgesic agents. Some of these derivatives were found to exhibit significant COX-2 inhibitory activity and analgesic effects (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation and Docking Studies
- Research on similar compounds indicates that derivatives of the specified chemical can be potent antimicrobial agents. Docking studies and antimicrobial evaluations have been conducted, demonstrating their potential in combating various microbial strains (Talupur et al., 2021).
N-Protecting Group in Chemical Synthesis
- The 3,4-dimethoxybenzyl group, a component of the specified compound, has been used as an N-protecting group in the synthesis of thiazetidine derivatives. This application is important in chemical synthesis processes (Grunder-Klotz & Ehrhardt, 1991).
Antibacterial Agents
- Compounds with structures similar to the specified chemical have been designed and synthesized, demonstrating promising antibacterial activity against various strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function . In the case of DprE1, the inhibition of this enzyme disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the arabinogalactan biosynthesis pathway. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a vital component of the cell wall of Mycobacterium tuberculosis . This disruption can lead to the death of the bacteria, thus exhibiting its anti-tubercular activity .
Result of Action
The result of the compound’s action would be the inhibition of the growth of Mycobacterium tuberculosis by disrupting the biosynthesis of a key component of its cell wall . This leads to the death of the bacteria, thus exhibiting its anti-tubercular activity .
properties
IUPAC Name |
3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-26-15-7-6-12(8-16(15)27-2)9-22-19(25)24-10-13(11-24)28-20-23-18-14(21)4-3-5-17(18)29-20/h3-8,13H,9-11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNCPQXJBADHOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide |
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